1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features both indazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium, and reagents like tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or indazole rings.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and gene expression.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share structural similarities and are also studied for their biological activities.
Indole-1,2,4-oxadiazoles: These compounds have similar indole moieties and are investigated for their potential as therapeutic agents.
Uniqueness
1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of indazole and indole structures, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C22H21N5O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-(2-indol-1-ylethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c28-20-13-16(14-27(20)21-17-6-2-3-7-18(17)24-25-21)22(29)23-10-12-26-11-9-15-5-1-4-8-19(15)26/h1-9,11,16H,10,12-14H2,(H,23,29)(H,24,25) |
InChI Key |
BTJZYDCLFGAAME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCN4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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